1,2,3,4-Tetrahydro-2,2-dimethyl-7-nitroquinoline

Description

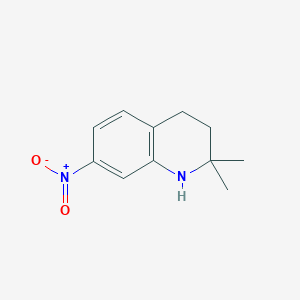

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyl-7-nitro-3,4-dihydro-1H-quinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-11(2)6-5-8-3-4-9(13(14)15)7-10(8)12-11/h3-4,7,12H,5-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXZDUXIREUZKAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(N1)C=C(C=C2)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,2,3,4 Tetrahydro 2,2 Dimethyl 7 Nitroquinoline and Its Analogues

Direct Nitration Strategies of Tetrahydroquinoline Precursors

Direct electrophilic nitration of the benzene (B151609) ring of tetrahydroquinoline derivatives is a primary method for introducing a nitro group. The success of this approach hinges on controlling the regioselectivity of the reaction to favor substitution at the desired position, such as C-7.

Regioselective Nitration Studies

The direct nitration of the parent 1,2,3,4-tetrahydroquinoline (B108954) (THQ) often leads to a mixture of isomers, making regioselectivity a significant challenge. Early reports suggested that nitration of THQ occurs exclusively at the 7-position. researchgate.net However, more recent and thorough investigations have revealed inconsistencies in the literature, showing that the reaction can yield multiple nitro isomers. researchgate.net

The position of nitration is highly dependent on the reaction conditions and the nature of the nitrating agent. For instance, nitration of N-protected tetrahydroquinolines has been studied to achieve better control over the substitution pattern. A detailed NMR study was instrumental in unequivocally characterizing the different nitro isomers (5-nitro, 6-nitro, 7-nitro, and 8-nitro) formed during these reactions. researchgate.net In one study, the nitration of Fmoc-protected THQ yielded both 6-nitro-tetrahydroquinoline (41% yield) and 7-nitro-tetrahydroquinoline (25% yield). mdpi.com

Computational studies, using methods like density functional theory (DFT) at the B3LYP/6-31++G** level, have been employed to rationalize the experimental outcomes by analyzing the stability of the σ-complex intermediates for each possible nitro isomer. researchgate.net These theoretical calculations often align with experimental results, providing a deeper understanding of the factors governing regioselectivity. researchgate.net

Influence of Protecting Groups on Nitration Selectivity

Protecting the nitrogen atom of the tetrahydroquinoline ring is a critical strategy to influence the regioselectivity of nitration. In acidic nitrating media, the unprotected amino group becomes protonated, forming an ammonium (B1175870) ion. This N-protonated species directs the incoming electrophile (nitronium ion, NO₂⁺) differently than a neutral, N-protected system. researchgate.net

Various N-protecting groups have been explored to modulate the electronic and steric properties of the tetrahydroquinoline substrate. researchgate.net The choice of protecting group can significantly alter the ratio of the resulting nitro isomers. For example, the use of an N-trifluoroacetyl group has been shown to influence the product distribution in the nitration of THQ. researchgate.net

A study on the synthesis of potential mTOR inhibitors utilized the 9-fluorenylmethoxycarbonyl (Fmoc) group to protect the nitrogen of THQ. mdpi.com The nitration was carried out using a mixture of potassium nitrate (B79036) (KNO₃) and sulfuric acid (H₂SO₄) in dichloromethane. Following the nitration, the Fmoc group was removed using pyrrolidine (B122466) to yield the free amino-nitro-tetrahydroquinolines. mdpi.com This two-step process of protection-nitration-deprotection is a common tactic to achieve specific substitution patterns that are difficult to obtain by direct nitration of the unprotected parent molecule.

| N-Protecting Group | Nitrating Agent | Major Product(s) | Reference |

|---|---|---|---|

| None (N-Protonated) | HNO₃/H₂SO₄ | Mixture of isomers, historically reported as 7-nitro | researchgate.net |

| Fmoc | KNO₃/H₂SO₄ | 6-nitro-THQ (41%) and 7-nitro-THQ (25%) | mdpi.com |

| Trifluoroacetyl | Not specified | Influences isomer distribution | researchgate.net |

Mechanistic Pathways of Nitration

The nitration of tetrahydroquinolines follows the general mechanism of electrophilic aromatic substitution. The process is initiated by the generation of the highly reactive nitronium ion (NO₂⁺) from a precursor like nitric acid in the presence of a strong acid catalyst such as sulfuric acid. masterorganicchemistry.com

The key steps in the mechanism are:

Generation of the Electrophile : Nitric acid is protonated by sulfuric acid, followed by the loss of a water molecule to form the linear nitronium ion (NO₂⁺). masterorganicchemistry.com

Electrophilic Attack : The π-electron system of the tetrahydroquinoline's benzene ring attacks the nitronium ion. This is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or σ-complex. researchgate.netmasterorganicchemistry.com

Deprotonation : A weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom to which the nitro group is attached. This step restores the aromaticity of the ring, yielding the final nitro-tetrahydroquinoline product. masterorganicchemistry.com

The regioselectivity of the reaction is determined by the relative stability of the σ-complex intermediates formed during the attack at different positions (C-5, C-6, C-7, or C-8). The fused aliphatic ring and the nitrogen atom (or its protected form) exert directing effects that influence the stability of these intermediates, thereby dictating the final product distribution. researchgate.net

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) offer an efficient alternative for synthesizing complex molecules like nitro-tetrahydroquinolines in a single step from simple precursors. These reactions are valued for their atom economy and ability to rapidly build molecular diversity.

Imino Diels-Alder Cycloaddition Reactions

The imino Diels-Alder reaction, a type of aza-Diels-Alder reaction, is a powerful tool for constructing the tetrahydroquinoline skeleton. This [4+2] cycloaddition typically involves the reaction of an imine (dienophile) with a diene. When applied to the synthesis of tetrahydroquinolines, an N-arylimine acts as the azadiene, reacting with an electron-rich alkene (dienophile).

Nitro-substituted tetrahydroquinoline analogues can be synthesized via a "one-pot" three-component imino Diels-Alder reaction. researchgate.netresearchgate.net In this approach, a nitro-substituted aniline (B41778) (e.g., 3-nitroaniline), an aldehyde (e.g., benzaldehyde), and an electron-rich alkene (e.g., trans-anethole) are combined in the presence of a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂). researchgate.netresearchgate.net The aniline and aldehyde first react in situ to form an N-aryl aldimine, which then undergoes a cycloaddition reaction with the alkene to furnish the desired nitro-tetrahydroquinoline product. This method has been successfully used to prepare 5-nitro and 7-nitro regioisomers of 2,4-diaryl-3-methyl-1,2,3,4-tetrahydroquinolines in good yields. researchgate.net

| Aniline Component | Aldehyde Component | Alkene Component | Catalyst | Product | Reference |

|---|---|---|---|---|---|

| 3-Nitroaniline | Benzaldehyde | trans-Anethole | BF₃·OEt₂ | cis-4-(4-methoxyphenyl)-3-methyl-7-nitro-2-phenyl-1,2,3,4-tetrahydroquinoline | researchgate.netresearchgate.net |

Povarov Reaction-Based Syntheses

The Povarov reaction is a specific and widely used variant of the imino Diels-Alder reaction for synthesizing tetrahydroquinolines. eurekaselect.comsci-rad.com It is classified as a formal [4+2] inverse electron demand cycloaddition between an aromatic imine and an electron-rich olefin. nih.gov The reaction can be performed in a multi-step fashion or, more commonly, as a one-pot, three-component process involving an aniline, an aldehyde, and an alkene, typically catalyzed by a Lewis or Brønsted acid. eurekaselect.comsci-rad.com

This methodology is highly versatile for creating substituted tetrahydroquinolines. eurekaselect.com By selecting a nitro-substituted aniline as one of the starting components, the Povarov reaction provides direct access to nitro-tetrahydroquinoline derivatives. A domino process has been developed that starts from nitrobenzenes instead of anilines. researchgate.net In this sequence, the nitrobenzene (B124822) is first reduced in situ to the corresponding aniline (e.g., using iron powder), which then participates in the subsequent Povarov reaction with an aldehyde and a dienophile, all in a single pot. researchgate.net This extends the utility of the Povarov reaction, allowing for the synthesis of complex tetrahydroquinolines from readily available nitroaromatic compounds. researchgate.net

Reductive Synthesis from Nitroquinoline Derivatives

The reduction of a nitro group on a quinoline (B57606) or tetrahydroquinoline skeleton is a key transformation in the synthesis of amino-substituted derivatives, which are often precursors to other functionalized molecules. The direct precursor for 1,2,3,4-tetrahydro-2,2-dimethyl-7-nitroquinoline would logically be a nitrated quinoline that is subsequently reduced. The reduction of the nitro group itself is a critical step that can be achieved through various methods, each with its own advantages in terms of yield, selectivity, and reaction conditions.

Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitroarenes to their corresponding anilines. This technique involves the use of hydrogen gas in the presence of a metal catalyst. For the reduction of a nitro-substituted dimethyl-tetrahydroquinoline, this method offers a clean and high-yielding pathway to the corresponding 7-amino derivative.

Commonly used catalysts for this transformation include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel (Raney Ni). The reaction is typically carried out in a solvent such as ethanol (B145695), methanol (B129727), or ethyl acetate (B1210297) under a pressurized atmosphere of hydrogen. isroset.orgijarp.org Studies on analogous compounds, such as the hydrogenation of dimethyl-nitrobenzene, provide insight into the reaction kinetics and optimal conditions. isroset.orgijarp.orgsciencepublishinggroup.comsemanticscholar.org Research has shown that factors like hydrogen pressure, reaction temperature, catalyst loading, and substrate concentration significantly influence the reaction rate and conversion efficiency. isroset.orgsemanticscholar.org For instance, in the hydrogenation of dimethyl-nitrobenzene over a Pd/C catalyst, an increase in hydrogen pressure (up to a certain point) and temperature generally leads to a higher reaction rate and conversion. semanticscholar.org

Table 1: Representative Conditions for Catalytic Hydrogenation of Nitroaromatics

| Catalyst | Substrate | Pressure (bar) | Temperature (°K) | Solvent | Key Findings | Reference |

|---|---|---|---|---|---|---|

| Pd/C | Dimethyl-nitrobenzene | 4–10 | 343–403 | Ethanol | Reaction rate increases with pressure and temperature. | isroset.orgsemanticscholar.org |

| Ni on Alumina-Silicate | Dimethyl-nitrobenzene | 4–10 | 343–403 | Ethanol | Near first-order dependence on substrate concentration and H₂ pressure. | sciencepublishinggroup.com |

| Raney Ni | p-Nitrophenol | N/A | N/A | N/A | Effective for hydrogenation of nitro groups. | isroset.org |

This table is generated based on data for analogous nitroaromatic compounds to illustrate typical catalytic hydrogenation conditions.

In molecules containing multiple reducible functional groups, chemoselectivity becomes crucial. Chemoselective reduction allows for the transformation of the nitro group while leaving other sensitive groups, such as carbonyls, esters, or halogens, intact. organic-chemistry.orgyoutube.com A variety of reagents and systems have been developed to achieve this selectivity.

For the reduction of a nitro-tetrahydroquinoline, methods employing reagents other than catalytic hydrogenation can offer enhanced selectivity. For example, samarium(0) metal in the presence of a catalytic amount of 1,1'-dioctyl-4,4'-bipyridinium (B13415308) dibromide has been used for the chemoselective reduction of aromatic nitro groups, tolerating other functionalities. organic-chemistry.org Another metal-free approach involves the use of tetrahydroxydiboron (B82485) (B₂pin₂) with a base like potassium tert-butoxide (KOtBu), which effectively reduces aromatic nitro compounds while preserving groups like ketones, nitriles, and esters. organic-chemistry.org Similarly, thiourea (B124793) dioxide has been demonstrated to selectively reduce aromatic nitroaldehydes and ketones to the corresponding nitroalcohols without affecting the nitro group, showcasing its utility in differentiating between reducible functionalities. researchgate.net

Table 2: Selected Reagents for Chemoselective Nitro Group Reduction

| Reagent/System | Key Features | Tolerated Functional Groups | Reference |

|---|---|---|---|

| Samarium(0) / cat. Bipyridinium salt | Electron-transfer method | Ketones, nitriles, esters, halogens | organic-chemistry.org |

| B₂pin₂ / KOtBu | Metal-free | Various reducible groups | organic-chemistry.org |

| HSiCl₃ / Tertiary Amine | Metal-free, mild conditions | Wide functional group tolerance | organic-chemistry.org |

| (Ph₃P)₃RuCl₂ / Zn/H₂O | Inexpensive catalyst | Allows for selective reduction based on additives and temperature | organic-chemistry.org |

Novel Synthetic Route Development and Optimization

The synthesis of tetrahydroquinolines is an active area of research, with ongoing efforts to develop more efficient, cost-effective, and environmentally friendly methods.

Green chemistry focuses on designing chemical processes that minimize the use and generation of hazardous substances. researchgate.net In the context of tetrahydroquinoline synthesis, this has led to the development of protocols that utilize less toxic solvents, reusable catalysts, and more atom-economical reactions. rsc.org For instance, an environmentally friendly iridium-catalyzed direct cyclization of N-methylanilines with 1,3-propanediol (B51772) yields tetrahydroquinolines with water as the only byproduct. organic-chemistry.org Another approach involves the electrochemical hydrogenation of quinolines using acetonitrile (B52724) as a hydrogen source, which proceeds under mild conditions. rsc.org Visible-light-induced transformations are also gaining attention due to their green character, enabling the synthesis of complex N-heterocyclic compounds under mild, metal-free conditions. acs.org

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions. sphinxsai.com The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity compared to conventional heating methods. researchgate.netbenthamdirect.com Several protocols for the microwave-assisted synthesis of quinolines and tetrahydroquinolines have been reported. researchgate.netias.ac.in For example, a one-pot reaction of anilines with alkyl vinyl ketones on a silica (B1680970) gel surface impregnated with indium(III) chloride under solvent-free microwave irradiation provides an efficient route to these heterocycles. ias.ac.in This technique aligns with green chemistry principles by often reducing energy consumption and the need for volatile organic solvents. sphinxsai.comresearchgate.net

Exploration of Chiral Synthesis for Enantiomeric Forms

The target compound, this compound, is achiral as the carbon atom at the 2-position is substituted with two identical methyl groups, precluding the existence of enantiomers. However, the broader class of tetrahydroquinolines, where the C2 position is asymmetrically substituted (e.g., with a methyl and a phenyl group), are chiral and their enantioselective synthesis is of significant interest due to their prevalence in bioactive molecules.

Numerous methods have been developed for the asymmetric synthesis of chiral tetrahydroquinolines. organic-chemistry.org One common strategy is the asymmetric hydrogenation of quinoline precursors using chiral transition-metal catalysts. mdpi.com For example, iridium-catalyzed asymmetric hydrogenation has been successfully used to synthesize a wide range of chiral tetrahydroquinoxalines, a related class of heterocycles, with high yields and excellent enantioselectivities. nih.govrsc.org In some systems, the choice of solvent can even dictate which enantiomer is preferentially formed. nih.gov

Other approaches include enantioselective aza-Michael reactions to construct the chiral tetrahydroquinoline core and organocatalytic methods. rsc.org A chiral phosphoric acid, for instance, can catalyze both the dehydrative cyclization of 2-aminochalcones and the subsequent asymmetric reduction with a Hantzsch ester to produce tetrahydroquinolines with excellent enantioselectivities. organic-chemistry.org These advanced synthetic strategies provide access to specific stereoisomers, which is often crucial for pharmaceutical applications.

Chemical Reactivity and Transformation Studies of 1,2,3,4 Tetrahydro 2,2 Dimethyl 7 Nitroquinoline

Reactions Involving the Nitro Group

The presence of a nitro group on the aromatic ring of 1,2,3,4-tetrahydro-2,2-dimethyl-7-nitroquinoline imparts a distinct reactivity profile, primarily centered around its reduction to the corresponding amino functionality and its influence on the aromatic system's susceptibility to nucleophilic attack.

Reduction of the Nitro Moiety to Amino or other Functional Groups

The conversion of the nitro group to an amino group is a fundamental transformation in the chemistry of nitroaromatic compounds, providing a gateway to a variety of further chemical modifications. For this compound, this reduction is a key step in the synthesis of the corresponding 7-amino derivative.

Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitroarenes. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source. nih.gov While specific conditions for the 2,2-dimethyl derivative are not extensively detailed in readily available literature, the general methodology for reducing nitro-substituted tetrahydroquinolines is well-established. nih.gov These reactions are often carried out in a suitable solvent like ethanol (B145695) or ethyl acetate (B1210297) under a hydrogen atmosphere. The successful reduction yields 7-amino-1,2,3,4-tetrahydro-2,2-dimethylquinoline, a valuable intermediate for the synthesis of more complex molecules.

Alternative reducing agents can also be employed. For instance, dissolving metal reductions, such as using iron powder in the presence of an acid like hydrochloric acid or acetic acid, are classic methods for nitro group reduction. nih.gov These methods are often cost-effective and can be suitable for large-scale synthesis.

The resulting 7-amino-1,2,3,4-tetrahydro-2,2-dimethylquinoline can then serve as a precursor for a range of derivatives through reactions targeting the newly formed amino group, such as diazotization followed by substitution, or acylation to form amides.

Table 1: General Conditions for Nitro Group Reduction in Tetrahydroquinolines This table is illustrative of common methods used for this transformation on related structures, as specific data for the title compound is limited.

| Reagent/Catalyst | Hydrogen Source | Solvent | Typical Conditions | Product |

| 5% Pd/C | H2 gas | Ethanol | Room temperature, atmospheric or elevated pressure | 7-Amino-1,2,3,4-tetrahydroquinoline derivative |

| Iron powder | Acetic acid | Ethanol/Water | Reflux | 7-Amino-1,2,3,4-tetrahydroquinoline derivative |

Reactions at the Tetrahydroquinoline Nitrogen Atom

The secondary amine nitrogen in the tetrahydroquinoline ring is a key site for functionalization, readily undergoing reactions such as N-alkylation and N-acylation to produce a diverse range of N-substituted derivatives.

N-Alkylation and N-Acylation Reactions

N-alkylation introduces an alkyl group onto the nitrogen atom, which can be achieved using various alkylating agents such as alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base. The base, such as potassium carbonate or triethylamine (B128534), serves to deprotonate the secondary amine, increasing its nucleophilicity. One-pot tandem reduction of a quinoline (B57606) followed by reductive alkylation with an aldehyde in the presence of a Hantzsch ester and a boronic acid catalyst represents a modern and efficient method for synthesizing N-alkyl tetrahydroquinolines. acs.org

N-acylation involves the reaction of the tetrahydroquinoline nitrogen with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), to form an amide. These reactions are typically carried out in the presence of a base to neutralize the acid byproduct. For example, reaction with acetyl chloride or acetic anhydride would yield N-acetyl-1,2,3,4-tetrahydro-2,2-dimethyl-7-nitroquinoline. Protecting the nitrogen with an acyl group can also be a strategic step in a multi-step synthesis to modulate the reactivity of the molecule.

Formation of N-Substituted Derivatives

The N-alkylation and N-acylation reactions described above lead to the formation of a wide variety of N-substituted derivatives. These modifications can significantly alter the physical, chemical, and biological properties of the parent molecule. For instance, the introduction of different alkyl or acyl groups can influence the compound's solubility, steric profile, and potential for further chemical transformations. The synthesis of enantiomers of related 6-amino-2-methyl-1,2,3,4-tetrahydroquinolines has been achieved through acylation with chiral acyl chlorides, indicating that the nitrogen atom is a key handle for derivatization. osi.lvresearchgate.net

Table 2: Examples of N-Substitution Reactions on the Tetrahydroquinoline Core This table provides general examples of N-substitution reactions applicable to the tetrahydroquinoline scaffold.

| Reaction Type | Reagent | Base | Product Type |

| N-Alkylation | Alkyl halide (e.g., CH3I) | K2CO3 | N-Alkyl-tetrahydroquinoline |

| N-Acylation | Acyl chloride (e.g., CH3COCl) | Triethylamine | N-Acyl-tetrahydroquinoline |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent | - | N-Alkyl-tetrahydroquinoline |

Reactions at the Saturated Ring System

The saturated portion of the this compound molecule also presents opportunities for chemical modification, although these are generally less explored than reactions at the nitro group or the nitrogen atom. One notable transformation is the oxidation of the benzylic C-4 position.

Research into the synthesis of 1,2,3,4-tetrahydro-2,2-dimethylquinolin-4-ones has demonstrated that the saturated ring of 2,2-dimethyl-1,2,3,4-tetrahydroquinoline (B1367531) derivatives can be functionalized. semanticscholar.org A common strategy involves the protection of the tetrahydroquinoline nitrogen, for example as a tert-butoxycarbonyl (Boc) carbamate, followed by hydroxylation at the C-4 position and subsequent oxidation to the ketone. semanticscholar.org While this specific sequence has been described for the non-nitrated analogue, it suggests a potential pathway for the functionalization of the saturated ring of this compound, provided the reagents used are compatible with the nitro group. The presence of the gem-dimethyl group at the C-2 position influences the conformation of the saturated ring and may affect the regioselectivity and stereoselectivity of reactions at this part of the molecule.

Oxidation Reactions Leading to Quinoline Derivatives

The oxidation of the tetrahydroquinoline core to a fully aromatic quinoline system is a common transformation. In the case of this compound, this aromatization process leads to the formation of 2,2-dimethyl-7-nitroquinoline. This reaction effectively involves the removal of two hydrogen atoms from the heterocyclic ring.

Various oxidizing agents can be employed for this purpose, with the choice of reagent often influencing the reaction conditions and yields. While specific studies on this compound are not extensively documented, research on analogous tetrahydroquinolines provides insight into the types of reagents that are effective. These can range from metal-based oxidants to non-metal reagents. The presence of the electron-withdrawing nitro group can influence the susceptibility of the aromatic ring to oxidation, potentially requiring carefully controlled conditions to favor dehydrogenation of the heterocyclic ring over other oxidative processes.

This compound → 2,2-Dimethyl-7-nitroquinoline + 2H

The efficiency of this transformation is dependent on the specific oxidizing agent and reaction conditions employed. The following table summarizes potential oxidizing agents used for the aromatization of tetrahydroquinolines, which could be applicable to this compound.

Table 1: Potential Oxidizing Agents for the Aromatization of this compound

| Oxidizing Agent | Typical Reaction Conditions |

|---|---|

| Manganese Dioxide (MnO₂) | Often used in stoichiometric amounts at elevated temperatures. |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | A powerful dehydrogenating agent, typically used in stoichiometric amounts. |

| Palladium on Carbon (Pd/C) with a hydrogen acceptor | Catalytic amounts of Pd/C in the presence of a hydrogen acceptor like maleic acid. |

| Oxygen (O₂) or Air | Often requires a catalyst, such as a transition metal complex, and elevated temperatures. |

Hydrogenation and Dehydrogenation Studies

Hydrogenation:

The hydrogenation of this compound can proceed via two main pathways: reduction of the nitro group or further saturation of the aromatic ring. The selective reduction of the nitro group to an amino group is a common and synthetically useful transformation. This reaction yields 7-amino-1,2,3,4-tetrahydro-2,2-dimethylquinoline and is typically carried out using catalytic hydrogenation with reagents such as hydrogen gas in the presence of a metal catalyst (e.g., palladium, platinum, or nickel) or through chemical reduction using reagents like tin(II) chloride in hydrochloric acid.

The general reaction for the reduction of the nitro group is:

This compound + 3H₂ → 7-Amino-1,2,3,4-tetrahydro-2,2-dimethylquinoline + 2H₂O

Under more forcing conditions, hydrogenation can also lead to the saturation of the aromatic ring, although this typically requires higher pressures and temperatures and more active catalysts.

Dehydrogenation:

Dehydrogenation of this compound results in the formation of the corresponding aromatic quinoline derivative, as discussed in the oxidation section. This process is mechanistically the reverse of hydrogenation and involves the removal of hydrogen from the heterocyclic ring. Catalytic dehydrogenation is a common method, often employing catalysts such as palladium on carbon (Pd/C) at elevated temperatures. The reaction can be driven to completion by the removal of hydrogen gas or by using a hydrogen acceptor.

The presence of the gem-dimethyl group at the 2-position can influence the rate and mechanism of dehydrogenation. Steric hindrance from these groups may affect the interaction of the substrate with the catalyst surface.

Mechanistic Investigations of Key Transformations

Elucidation of Reaction Intermediates

The elucidation of reaction intermediates is crucial for understanding the detailed pathways of chemical transformations. For the transformations of this compound, several key intermediates can be postulated based on general mechanistic principles of related reactions.

In Oxidation/Dehydrogenation:

The oxidation of tetrahydroquinolines to quinolines is generally believed to proceed through a stepwise mechanism. A plausible pathway involves the initial formation of a dihydroquinoline intermediate. For this compound, the formation of 1,2-dihydro-2,2-dimethyl-7-nitroquinoline or 3,4-dihydro-2,2-dimethyl-7-nitroquinoline could be key steps. These intermediates are typically unstable and readily undergo further oxidation to the fully aromatic quinoline.

Spectroscopic techniques, such as in-situ NMR or mass spectrometry, could potentially be used to detect these transient species. The presence of the gem-dimethyl group at the 2-position may influence the relative stability of these dihydro intermediates.

In Hydrogenation of the Nitro Group:

The reduction of a nitro group to an amine is a well-studied process that proceeds through a series of intermediates. For this compound, the hydrogenation of the nitro group likely involves the following sequence of intermediates:

Nitroso intermediate: 1,2,3,4-Tetrahydro-2,2-dimethyl-7-nitrosoquinoline

Hydroxylamine intermediate: 7-(Hydroxyamino)-1,2,3,4-tetrahydro-2,2-dimethylquinoline

These intermediates are sequentially reduced to the final amino product. The specific conditions of the hydrogenation (catalyst, solvent, temperature, and pressure) can influence the lifetime and observability of these intermediates.

Transition State Analysis

For Dehydrogenation:

The dehydrogenation of the tetrahydroquinoline ring likely involves the breaking of C-H and N-H bonds. The transition state for this process would involve the partial cleavage of these bonds and the formation of new bonds with the catalyst surface or an oxidizing agent. The gem-dimethyl groups at the 2-position would influence the geometry and energy of the transition state due to steric interactions. These bulky groups may raise the energy barrier for dehydrogenation compared to an unsubstituted tetrahydroquinoline.

The electron-withdrawing nitro group at the 7-position would also have an electronic effect on the transition state. It would decrease the electron density in the aromatic ring and potentially influence the stability of any charged or radical intermediates that may be formed during the dehydrogenation process.

For Hydrogenation:

In the catalytic hydrogenation of the nitro group, the transition state would involve the interaction of the nitro group with the catalyst surface and the incoming hydrogen atoms. The geometry of the molecule, including the presence of the bulky gem-dimethyl groups, could affect how the molecule adsorbs onto the catalyst surface, thereby influencing the stereochemistry and rate of the reaction.

Theoretical calculations, such as density functional theory (DFT), are powerful tools for modeling transition states. Such studies on this compound could provide detailed insights into the bond-breaking and bond-forming processes, the energies of activation, and the influence of the substituents on the reaction pathways.

Derivatization and Molecular Modification of the 1,2,3,4 Tetrahydro 2,2 Dimethyl 7 Nitroquinoline Scaffold

Synthesis of Substituted 1,2,3,4-Tetrahydro-2,2-dimethyl-7-nitroquinoline Analogues

The generation of analogues from the parent scaffold primarily involves substitution at the N1-position of the tetrahydroquinoline ring. The secondary amine at this position is a nucleophilic site amenable to a variety of classic and modern synthetic transformations, including acylation and alkylation.

N-Acylation: The reaction of the scaffold with various acylating agents provides a straightforward route to a diverse range of amides. Research has shown that N-acylation of the parent 1,2,3,4-tetrahydroquinoline (B108954) ring can be achieved with high efficiency. mdpi.com For instance, reacting the amine with an acyl chloride, such as 2-(4-isobutylphenyl)propanoyl chloride, in the presence of a base like triethylamine (B128534) in a solvent like dichloromethane, yields the corresponding N-acylated product. mdpi.com This methodology can be extended to a wide array of acid chlorides, anhydrides, and activated carboxylic acids to introduce different functionalities.

N-Alkylation: The introduction of alkyl groups at the N1-position is another common modification. Reductive amination and direct alkylation are primary methods. A one-pot tandem reaction involving the reduction of a quinoline (B57606) followed by reductive alkylation with an aldehyde and a reducing agent like Hantzsch ester has been demonstrated, catalyzed by arylboronic acid. organic-chemistry.orgacs.org This metal-free approach is compatible with various functional groups. acs.org Although these methods are typically applied to quinolines to form tetrahydroquinolines, the same principle applies to the direct N-alkylation of the pre-formed this compound scaffold.

The table below summarizes representative N-substitution reactions applicable to the scaffold.

| Reaction Type | Reagents | Catalyst/Base | General Product Structure |

|---|---|---|---|

| N-Acylation | R-COCl (Acid Chloride) | Triethylamine (Et3N) | N-Acyl-THQ derivative |

| N-Acylation | (R-CO)2O (Anhydride) | Pyridine or DMAP | N-Acyl-THQ derivative |

| N-Alkylation (Reductive Amination) | R-CHO (Aldehyde), Hantzsch Ester | Arylboronic Acid | N-Alkyl-THQ derivative |

| N-Alkylation (Direct) | R-X (Alkyl Halide) | Na2CO3 or K2CO3 | N-Alkyl-THQ derivative |

Formation of Fused Ring Systems Incorporating the Quinoline Moiety

Building upon the this compound scaffold to create more complex, polycyclic fused ring systems is a key strategy for generating novel molecular architectures. These reactions often involve multi-step sequences where the initial scaffold is a critical building block.

A common approach involves the chemical modification of the scaffold to introduce reactive handles that can participate in intramolecular cyclization reactions. For example, the nitro group at the C7-position can be reduced to a primary amine (see Section 4.3), which then serves as a nucleophile. This amino group, along with an appropriately positioned electrophilic center, can facilitate the formation of a new ring.

One established method for creating fused quinoline systems is the Friedländer annulation, which typically involves the reaction of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an active methylene (B1212753) group. mdpi.com A domino nitro reduction-Friedländer heterocyclization allows for the in situ formation of the 2-amino ketone from its nitro precursor, followed by cyclization. mdpi.com By analogy, derivatizing the 7-amino-1,2,3,4-tetrahydro-2,2-dimethylquinoline intermediate to introduce a carbonyl group at the C8 position would create a substrate poised for an intramolecular Friedländer-type condensation, leading to a new fused ring.

Furthermore, modern synthetic methods have enabled the construction of spirotetrahydroquinolines fused with medium-sized rings through transition-metal-free spirocyclization reactions. rsc.orgacs.org Such strategies could potentially be adapted to create complex spirocyclic systems centered on the aliphatic portion of the tetrahydroquinoline ring.

Functional Group Interconversion Strategies

Functional group interconversion (FGI) is a powerful tool for diversifying the this compound scaffold. The nitro group is the most versatile handle for such transformations.

Reduction of the Nitro Group: The most significant FGI is the reduction of the C7-nitro group to a primary aromatic amine (7-amino-1,2,3,4-tetrahydro-2,2-dimethylquinoline). This transformation fundamentally alters the electronic properties of the aromatic ring and provides a nucleophilic center for a vast array of subsequent reactions. A variety of reducing agents can accomplish this transformation, with conditions chosen based on the tolerance of other functional groups in the molecule. Research on related 7-nitro-tetrahydroquinolines has demonstrated successful reduction using zinc dust in the presence of an ammonium (B1175870) chloride solution. mdpi.com

The table below outlines common methods for the reduction of aromatic nitro groups.

| Reducing Agent/System | Solvent | Typical Conditions | Notes |

|---|---|---|---|

| Fe / Acetic Acid | Acetic Acid/Water | Heating | Classic, cost-effective method. mdpi.com |

| Zn / NH4Cl | Methanol (B129727)/Water | Heating (e.g., 60 °C) | Mild conditions suitable for sensitive substrates. mdpi.com |

| H2 / Pd/C | Methanol or Ethanol (B145695) | Room Temperature, H2 pressure | Catalytic hydrogenation; clean reaction. |

| SnCl2·2H2O | Ethanol or Ethyl Acetate (B1210297) | Heating | Stannous chloride is a common and effective reagent. |

Derivatization of the Amino Group: Once formed, the 7-amino group can be converted into numerous other functionalities via diazonium salt intermediates (Sandmeyer and related reactions). Diazotization with sodium nitrite (B80452) (NaNO₂) in a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C) generates a reactive diazonium salt. This intermediate can then be treated with various reagents to replace the diazo group with halogens, cyano, hydroxyl, and other groups, providing access to a wide range of C7-substituted analogues.

Combinatorial Chemistry Approaches for Library Generation (for research purposes only)

For the purpose of efficiently exploring the structure-activity relationships of derivatives, combinatorial chemistry provides a powerful platform for generating large libraries of related compounds. The this compound scaffold is well-suited for such approaches, particularly through solid-phase organic synthesis (SPOS). canada.ca

A typical solid-phase strategy would involve the following conceptual steps:

Scaffold Immobilization: The core scaffold, likely the 7-amino derivative, is anchored to a solid support (e.g., Merrifield or Wang resin). The amino group provides a convenient handle for attachment, for example, through the formation of an amide or sulfonamide linker.

Split-and-Pool Synthesis: The resin-bound scaffold is then subjected to a "split-and-pool" synthesis protocol. The resin is split into multiple portions, and each portion is reacted with a different building block (e.g., a unique acyl chloride for N-acylation).

Combinatorial Derivatization: After the first point of diversity is introduced, the resin portions can be pooled, mixed, and split again for a second round of reactions at a different site, if available. For the tetrahydroquinoline scaffold, derivatization is primarily focused on the N1-position.

Cleavage and Isolation: Once the synthesis is complete, the final compounds are cleaved from the solid support, yielding a library of individual, purified compounds ready for screening and analysis.

This approach allows for the rapid and parallel synthesis of hundreds or thousands of analogues, where diversity is systematically introduced at the N1-position by using a library of reactants (e.g., carboxylic acids, sulfonyl chlorides, aldehydes for reductive amination). nih.gov

Advanced Spectroscopic and Structural Characterization of 1,2,3,4 Tetrahydro 2,2 Dimethyl 7 Nitroquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For 1,2,3,4-tetrahydro-2,2-dimethyl-7-nitroquinoline, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be essential for unambiguous structural confirmation.

The ¹H and ¹³C NMR spectra provide information on the chemical environment of the hydrogen and carbon atoms, respectively. The expected chemical shifts for this compound can be inferred from the analysis of 7-nitro-1,2,3,4-tetrahydroquinoline (B1295683) and the influence of the gem-dimethyl group at the C2 position. A thorough study on the nitration of tetrahydroquinoline has provided detailed NMR data for the 7-nitro isomer.

¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The protons on the tetrahydroquinoline ring system will exhibit characteristic multiplicities due to spin-spin coupling. The introduction of the gem-dimethyl group at the C2 position will simplify the spectrum in the aliphatic region compared to the unsubstituted analog, replacing the C2 methylene (B1212753) protons with a singlet for the two methyl groups.

¹³C NMR: The carbon spectrum will display signals corresponding to each unique carbon atom in the molecule. The chemical shifts will be influenced by the electron-withdrawing nitro group and the electron-donating effect of the nitrogen atom in the heterocyclic ring and the alkyl substituents.

A detailed assignment for the analog, 7-nitro-1,2,3,4-tetrahydroquinoline, provides a strong basis for these predictions.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Based on data for 7-nitro-1,2,3,4-tetrahydroquinoline and known substituent effects)

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H-5 | ~7.5 - 7.7 | d | ~8.0 |

| H-6 | ~7.8 - 8.0 | dd | ~8.0, ~2.0 |

| H-8 | ~6.8 - 7.0 | d | ~2.0 |

| NH | Variable | br s | - |

| H-3 | ~1.9 - 2.1 | t | ~6.5 |

| H-4 | ~2.8 - 3.0 | t | ~6.5 |

| 2 x CH₃ | ~1.2 - 1.4 | s | - |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Based on data for 7-nitro-1,2,3,4-tetrahydroquinoline and known substituent effects)

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | ~50 - 55 |

| C-3 | ~30 - 35 |

| C-4 | ~25 - 30 |

| C-4a | ~120 - 125 |

| C-5 | ~125 - 130 |

| C-6 | ~120 - 125 |

| C-7 | ~145 - 150 |

| C-8 | ~115 - 120 |

| C-8a | ~140 - 145 |

| 2 x CH₃ | ~25 - 30 |

2D NMR experiments are crucial for confirming the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For this compound, strong cross-peaks would be expected between the protons at C3 and C4, confirming their adjacent positions in the aliphatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and hydrogen atoms. It would allow for the unambiguous assignment of the proton signals to their corresponding carbon atoms, for instance, linking the triplet at ~1.9-2.1 ppm to the C3 carbon and the triplet at ~2.8-3.0 ppm to the C4 carbon.

Solid-state NMR (ssNMR) provides information about the structure and dynamics of molecules in the solid state. For this compound, ssNMR could be used to study polymorphism, identify different crystalline forms, and understand the packing arrangements in the crystal lattice. The chemical shifts in ssNMR can be influenced by the molecular conformation and intermolecular interactions, providing complementary data to single-crystal X-ray diffraction.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by strong absorptions corresponding to the nitro group. The asymmetric and symmetric stretching vibrations of the NO₂ group are expected to appear in the regions of 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. Other key vibrational modes would include the N-H stretch of the secondary amine, C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The nitro group vibrations are also Raman active. The symmetric stretch of the nitro group is often a strong band in the Raman spectrum. The aromatic ring vibrations would also give rise to characteristic Raman signals.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| NO₂ | Asymmetric Stretch | 1500 - 1560 (Strong) | Active |

| NO₂ | Symmetric Stretch | 1345 - 1385 (Strong) | Strong |

| N-H | Stretch | 3300 - 3500 (Moderate) | Weak |

| Aromatic C-H | Stretch | 3000 - 3100 (Moderate) | Strong |

| Aliphatic C-H | Stretch | 2850 - 3000 (Moderate) | Moderate |

| C=C (Aromatic) | Stretch | 1450 - 1600 (Moderate) | Strong |

Mass Spectrometry (High-Resolution MS, Fragmentation Analysis) for Precise Molecular Weight and Structural Confirmation

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide the accurate mass of the molecular ion of this compound, allowing for the determination of its elemental formula (C₁₁H₁₄N₂O₂).

Fragmentation Analysis: The fragmentation pattern in the mass spectrum would be characteristic of the tetrahydroquinoline structure. Common fragmentation pathways for related compounds involve the loss of the nitro group (NO₂) or a methyl group from the gem-dimethyl pair. Alpha-cleavage adjacent to the nitrogen atom is also a typical fragmentation route for cyclic amines. The fragmentation of the tetrahydroquinoline ring system can also lead to characteristic ions.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value (Predicted) | Possible Fragment Ion | Fragmentation Pathway |

| 206 | [M]⁺ | Molecular Ion |

| 191 | [M - CH₃]⁺ | Loss of a methyl radical |

| 160 | [M - NO₂]⁺ | Loss of a nitro group |

| 145 | [M - NO₂ - CH₃]⁺ | Loss of a nitro group and a methyl radical |

X-ray Crystallography for Solid-State Molecular Conformation and Packing

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the crystalline state. A study on the crystal structure of the analog, 7-nitro-1,2,3,4-tetrahydroquinoline, has been reported. This data allows for a detailed understanding of the bond lengths, bond angles, and conformation of the tetrahydroquinoline ring system.

For this compound, it is expected that the tetrahydrogenated ring would adopt a conformation that minimizes steric strain, likely a half-chair or sofa conformation. The nitro group is expected to be nearly coplanar with the aromatic ring to maximize conjugation. The crystal packing would be influenced by intermolecular interactions such as hydrogen bonding involving the N-H group and potentially weak C-H···O interactions with the nitro group.

Table 5: Selected Predicted Crystallographic Parameters for this compound (Based on the crystal structure of 7-nitro-1,2,3,4-tetrahydroquinoline)

| Parameter | Predicted Value |

| Crystal System | Orthorhombic or Monoclinic |

| Space Group | Centrosymmetric (e.g., Pbca, P2₁/c) |

| Ring Conformation | Half-chair or Sofa |

| C-N-O bond angle (nitro) | ~118° |

| C-N bond length (nitro) | ~1.48 Å |

Circular Dichroism (CD) Spectroscopy for Chiral Analogues (if applicable)

Information regarding the synthesis and analysis of chiral analogues of this compound is not currently available in the surveyed literature. Should chiral variants of this molecule be synthesized, Circular Dichroism (CD) spectroscopy would be an essential technique for characterizing their stereochemical properties. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing information about the absolute configuration and conformation of chiral molecules.

For any synthesized chiral analogues, a CD spectrum would be recorded, and the data would be presented in a table format, detailing the wavelength of maximum absorption (λmax) and the corresponding molar ellipticity ([θ]).

Table 1: Hypothetical Circular Dichroism Data for a Chiral Analogue

| Wavelength (nm) | Molar Ellipticity (deg·cm²/dmol) |

|---|

Theoretical and Computational Chemistry Studies of 1,2,3,4 Tetrahydro 2,2 Dimethyl 7 Nitroquinoline

Quantum Chemical Calculations (e.g., DFT, ab initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the intricacies of molecular systems. For 1,2,3,4-tetrahydro-2,2-dimethyl-7-nitroquinoline, these calculations can elucidate its fundamental properties. Methodologies such as B3LYP with basis sets like 6-311++G(d,p) are commonly employed for such analyses, providing a balance between computational cost and accuracy. researchgate.netnih.gov

Optimized Molecular Geometries and Conformational Analysis

The three-dimensional arrangement of atoms in this compound is crucial for its properties. The tetrahydroquinoline ring system is not planar, and the saturated portion can adopt several conformations. nih.gov Theoretical calculations can predict the most stable conformer by optimizing the molecular geometry to find the lowest energy structure.

For the parent 1,2,3,4-tetrahydroquinoline (B108954), the saturated ring typically adopts a half-chair or sofa conformation. nih.gov In the case of the 2,2-dimethyl substituted derivative, the presence of the gem-dimethyl group at the C2 position significantly influences the conformational landscape. This substitution can introduce steric strain, which may alter the puckering of the aliphatic ring to minimize these unfavorable interactions. The optimized geometry would reveal specific bond lengths, bond angles, and dihedral angles that define its most stable three-dimensional shape. For instance, X-ray diffraction studies of the related 7-nitro-1,2,3,4-tetrahydroquinoline (B1295683) show the tetrahydropyridine (B1245486) ring in an envelope conformation. researchgate.net

| Parameter | Value |

|---|---|

| C-N (aromatic ring) Bond Length | ~1.38 Å |

| C-N (aliphatic ring) Bond Length | ~1.47 Å |

| C-NO2 Bond Length | ~1.48 Å |

| C-C (aromatic) Bond Length | ~1.39 - 1.41 Å |

| C-C (aliphatic) Bond Length | ~1.53 - 1.55 Å |

| C-N-C Bond Angle (aliphatic) | ~112° |

| O-N-O Bond Angle | ~125° |

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept in this regard, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atom of the tetrahydroquinoline moiety. The LUMO, conversely, is anticipated to be centered on the electron-withdrawing nitro group and the associated aromatic ring. taylorandfrancis.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. semanticscholar.org

| Orbital | Energy (eV) |

|---|---|

| HOMO | ~ -6.5 eV |

| LUMO | ~ -2.0 eV |

| HOMO-LUMO Gap | ~ 4.5 eV |

Prediction of Spectroscopic Parameters

Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data to validate the theoretical model. For instance, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a valuable tool in structural elucidation. researchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, one can predict the 1H and 13C NMR spectra. youtube.com These predicted spectra can aid in the assignment of experimental signals and confirm the proposed molecular structure.

Similarly, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra can be calculated. nih.gov These calculations help in assigning the observed vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes of the functional groups present in this compound.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C2 (gem-dimethyl) | ~ 55 |

| C4 | ~ 28 |

| C7 (nitro-substituted) | ~ 145 |

| C8a (bridgehead) | ~ 128 |

| Methyl Carbons | ~ 25 |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. rsc.org The MEP map displays regions of varying electrostatic potential on the van der Waals surface of the molecule.

For this compound, the MEP surface would show negative potential (typically colored red) around the oxygen atoms of the nitro group, indicating these are the most electron-rich and favorable sites for electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms of the N-H group and the aromatic ring, suggesting these are electrophilic sites prone to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. wikipedia.org It transforms the complex molecular orbitals into a set of localized orbitals that correspond to the intuitive Lewis structure representation of bonding (i.e., core, lone pair, and bonding orbitals).

NBO analysis of this compound would quantify the hybridization of the atomic orbitals and the nature of the chemical bonds. It can also reveal important information about hyperconjugative interactions, which are stabilizing delocalizations of electron density from occupied bonding or lone pair orbitals to unoccupied antibonding orbitals. For example, it could show the delocalization of the nitrogen lone pair into the antibonding orbitals of the adjacent C-C bonds in the aliphatic ring, or the interaction between the nitro group and the aromatic pi-system.

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations provide a static picture of the most stable conformation, molecules are dynamic entities that can explore a range of shapes. Molecular Dynamics (MD) simulations can model the time-dependent behavior of a molecule, providing insights into its conformational landscape and flexibility. preprints.orgresearchgate.net

By simulating the motion of the atoms over time, MD can reveal the different conformations that this compound can adopt and the energy barriers between them. This is particularly useful for understanding the flexibility of the tetrahydroquinoline ring and how the gem-dimethyl and nitro substituents influence its dynamics. The results of MD simulations can be used to generate a potential energy surface, illustrating the relative energies of different conformers and the pathways for their interconversion.

Mechanistic Studies of Reactions via Computational Methods

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and energy profiles. For a molecule like this compound, computational studies could be employed to investigate a variety of reactions, including electrophilic aromatic substitution, oxidation of the heterocyclic ring, and reactions involving the nitro group.

A foundational example of such computational work is the study of the regioselective nitration of the parent 1,2,3,4-tetrahydroquinoline (THQ) scaffold. researchgate.net In such studies, DFT calculations are used to determine the stability of the possible intermediates, known as σ-complexes or Wheland intermediates, that are formed during electrophilic attack. researchgate.net The relative energies of these intermediates for attack at different positions on the aromatic ring can predict the regioselectivity of the reaction.

For the nitration of the parent THQ, computational analysis at the B3LYP/6-31++G** level of theory has been performed to understand why different isomers are formed under various conditions. researchgate.net This level of theory is adept at calculating the electronic structure and energies of the molecules involved. researchgate.net The study of the σ-complexes for the four possible nitro isomers (at positions 5, 6, 7, and 8) of the THQ ring, both in the neutral and N-protonated forms, allows for a comparison of their relative stabilities. researchgate.net

Table 1: Representative Computational Parameters for Mechanistic Studies

| Parameter | Description | Relevance to Mechanistic Studies |

| Transition State (TS) Energy | The energy maximum along the reaction coordinate, representing the energy barrier for the reaction. | A lower TS energy indicates a faster reaction rate. Comparing TS energies for different pathways reveals the most favorable mechanism. |

| Intermediate Stability | The relative energy of any intermediate species formed during the reaction. | More stable intermediates suggest a more likely reaction pathway. In electrophilic substitution, the stability of the σ-complex is key. |

| Reaction Energy (ΔE) | The overall energy difference between products and reactants. | Determines if a reaction is exothermic (releases energy) or endothermic (requires energy). |

| Activation Energy (Ea) | The energy difference between the transition state and the reactants. | Directly correlates with the reaction rate; a key parameter for understanding reaction kinetics. |

In the case of this compound, the presence of the gem-dimethyl groups at the 2-position would introduce steric and electronic effects that could be modeled computationally. These groups would influence the geometry of the tetrahydroquinoline ring and could affect the accessibility of reactants to the aromatic ring. The electron-withdrawing nature of the 7-nitro group would deactivate the aromatic ring towards further electrophilic substitution, a factor that can be quantified through computational analysis of the electron density distribution.

Prediction of Structure-Reactivity Relationships (SRR)

Structure-Reactivity Relationships (SRR) aim to correlate the chemical structure of a molecule with its reactivity. Computational chemistry provides a quantitative basis for SRR through the calculation of various molecular descriptors. These descriptors can then be used to build predictive models, often in the form of Quantitative Structure-Activity Relationship (QSAR) models, for a series of related compounds.

For this compound, key structural features that govern its reactivity are the electron-donating alkyl groups and the electron-withdrawing nitro group attached to the aromatic ring. The interplay of these substituents dictates the molecule's electronic properties and, consequently, its reactivity in various chemical transformations.

Key Molecular Descriptors for SRR:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO energy is related to the ability of a molecule to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of the molecule's kinetic stability. For nitroaromatic compounds, the low-lying LUMO is often localized on the nitro group, making it susceptible to nucleophilic attack or reduction.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are prone to nucleophilic attack. For this compound, the MEP would show a high negative potential around the oxygen atoms of the nitro group.

Atomic Charges: Calculating the partial charges on each atom can help identify reactive sites. For instance, the carbon atoms ortho and para to the nitro group will have a more positive partial charge, making them more susceptible to nucleophilic attack.

Table 2: Predicted Influence of Substituents on the Reactivity of the Tetrahydroquinoline Ring

| Substituent | Position | Electronic Effect | Predicted Impact on Reactivity |

| 2,2-Dimethyl | 2 | Inductive (electron-donating) | Minor activation of the aromatic ring; provides steric hindrance near the heterocyclic part. |

| -NH- group | 1 | Mesomeric (electron-donating) | Strong activation of the aromatic ring, directing electrophiles to the ortho and para positions (6 and 8). |

| 7-Nitro | 7 | Mesomeric & Inductive (electron-withdrawing) | Strong deactivation of the aromatic ring towards electrophilic substitution; directs nucleophiles to the ortho and para positions (6 and 8). |

The combination of these effects in this compound leads to a complex reactivity profile. The powerful electron-donating effect of the amine group would be in competition with the strong deactivating effect of the nitro group. Computational models would be invaluable in predicting the net outcome of these competing influences for any given reaction. QSAR studies on various nitroaromatic compounds have demonstrated the importance of descriptors like the energy of the LUMO (ELUMO) and atomic charges in predicting their biological activity and toxicity, which are manifestations of their chemical reactivity. mdpi.com

Advanced Analytical Methodologies for Research Scale Detection and Quantification of 1,2,3,4 Tetrahydro 2,2 Dimethyl 7 Nitroquinoline

Chromatographic Separation Techniques

Chromatography is the cornerstone for the separation and purification of 1,2,3,4-Tetrahydro-2,2-dimethyl-7-nitroquinoline from reaction mixtures, synthetic byproducts, and potential degradants. The choice of chromatographic technique is dictated by the analytical objective, whether it be purity determination, compositional analysis, or chiral separation.

High-Performance Liquid Chromatography (HPLC) Method Development for Purity and Composition

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity and quantifying the composition of this compound. The development of a robust HPLC method is contingent on the physicochemical properties of the analyte, including its polarity, which is influenced by the tetrahydroquinoline ring, the nitro group, and the dimethyl substituents.

A reversed-phase HPLC (RP-HPLC) approach is generally the most suitable for a compound of this nature. Method development would systematically investigate various stationary phases, mobile phase compositions, and detector settings to achieve optimal separation and sensitivity.

Stationary Phase Selection: The initial choice for a stationary phase would be a C18 column, which separates compounds based on their hydrophobicity. However, for compounds with aromatic and polar functional groups like this compound, alternative stationary phases can offer enhanced selectivity. Phenyl-hexyl or biphenyl (B1667301) phases can provide beneficial π-π interactions with the quinoline (B57606) ring system, leading to improved resolution from closely related impurities. For polar analytes, an RP-Amide phase can offer different selectivity compared to traditional alkyl phases.

Mobile Phase Optimization: The mobile phase typically consists of a mixture of an organic solvent and an aqueous buffer. Acetonitrile (B52724) and methanol (B129727) are common organic modifiers, with their relative strengths and selectivities being evaluated to fine-tune the retention time and separation. The aqueous component often contains a buffer to control the pH, which is critical due to the basic nature of the tertiary amine in the tetrahydroquinoline ring. An acidic modifier, such as formic acid or phosphoric acid at low concentrations (e.g., 0.1%), is usually added to the mobile phase to ensure the analyte is in its protonated form, which generally results in sharper peaks and better chromatographic performance on silica-based columns. Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to separate compounds with a wider range of polarities and to reduce analysis time.

Detection: The presence of the nitroaromatic chromophore in this compound makes UV-Vis detection highly effective. A diode array detector (DAD) can be used to acquire the full UV spectrum of the analyte, which aids in peak identification and purity assessment. The maximum absorbance wavelength (λmax) for nitroaromatic compounds is typically in the range of 254-280 nm.

A hypothetical optimized HPLC method for the purity analysis of this compound is presented in the table below.

| Parameter | Condition |

|---|---|

| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, GC-MS can be employed to identify and quantify components in a product mixture, provided the compound has sufficient volatility and thermal stability to be analyzed without degradation. The high separation efficiency of the gas chromatograph combined with the definitive identification capabilities of the mass spectrometer makes it an invaluable tool.

Chromatographic Conditions: A typical GC-MS analysis would utilize a non-polar or medium-polarity capillary column, such as a DB-5MS or HP-5MS (5% phenyl-methylpolysiloxane). The oven temperature program would be optimized to ensure the separation of the target compound from starting materials, solvents, and byproducts. A typical program might start at a lower temperature and ramp up to a higher temperature to elute all components of interest.

Mass Spectrometric Detection: Electron Ionization (EI) is the most common ionization technique used in GC-MS. The resulting mass spectrum provides a unique fragmentation pattern that serves as a "fingerprint" for the compound. For this compound, characteristic fragmentation would be expected. The molecular ion peak (M+) should be observable. Key fragment ions would likely arise from the loss of a methyl group ([M-15]+), which is a common fragmentation for compounds with gem-dimethyl groups, and from fragmentation of the nitro group, such as the loss of NO ([M-30]+) or NO2 ([M-46]+). The fragmentation of the tetrahydroquinoline ring itself would also contribute to the unique mass spectrum.

A summary of potential GC-MS parameters for the analysis of a product mixture containing this compound is provided below.

| Parameter | Condition |

|---|---|

| GC Column | DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | m/z 40-400 |

Supercritical Fluid Chromatography (SFC) for Chiral Separation

The structure of this compound suggests the potential for chirality if the substitution pattern creates a stereocenter. In such cases, the separation of enantiomers is critical, as they can exhibit different biological activities. Supercritical Fluid Chromatography (SFC) has emerged as a preferred technique for chiral separations due to its high efficiency, speed, and reduced environmental impact compared to normal-phase HPLC. researchgate.netresearchgate.net

Principle of Chiral SFC: SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. researchgate.net The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher efficiency. mdpi.com For chiral separations, a chiral stationary phase (CSP) is employed to selectively interact with the enantiomers, leading to different retention times.

Method Development: Chiral SFC method development typically involves screening a variety of CSPs and organic co-solvents (modifiers). Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are widely used and have proven effective for a broad range of chiral compounds, including heterocyclic amines. mdpi.comsciex.com Modifiers, such as methanol, ethanol (B145695), or isopropanol, are added to the supercritical CO2 to increase the mobile phase polarity and solvating power. Basic or acidic additives may also be included to improve peak shape and resolution.

A potential starting point for the chiral SFC method development for this compound is outlined in the following table.

| Parameter | Condition |

|---|---|

| Columns (for screening) | Polysaccharide-based CSPs (e.g., Chiralpak AD, AS, IC) |

| Mobile Phase | Supercritical CO2 with a modifier (e.g., Methanol) |

| Modifier Gradient | 5% to 40% Methanol over 5-10 minutes |

| Flow Rate | 2-4 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40 °C |

| Detection | UV or Mass Spectrometry (MS) |

Electrochemical Methods for Redox Behavior Studies

The presence of the electrochemically active nitro group makes electrochemical techniques particularly well-suited for studying the redox behavior of this compound. Cyclic voltammetry (CV) is a powerful and commonly used technique for this purpose.

Principles of Cyclic Voltammetry: In a CV experiment, the potential of a working electrode is swept linearly with time between two set potentials, and the resulting current is measured. The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the redox processes occurring at the electrode surface.

Redox Behavior of the Nitro Group: The electrochemical reduction of aromatic nitro compounds is a well-studied process. researchgate.netnih.gov It typically proceeds in a stepwise manner. The first step is often a reversible one-electron reduction to form a stable nitro radical anion, especially in aprotic solvents. researchgate.netmdpi.com In protic solvents, the reduction is more complex and can involve multiple electron and proton transfers, leading to the formation of nitroso, hydroxylamine, and ultimately, amine functionalities.

A cyclic voltammetry study of this compound would likely reveal a reduction peak corresponding to the nitro group. By varying the solvent, pH, and scan rate, it is possible to elucidate the mechanism of the reduction process, determine the number of electrons transferred, and assess the stability of any intermediates formed. The reduction potential of the nitro group can also provide insights into the electronic properties of the molecule.

Hyphenated Techniques (LC-MS/MS, GC-MS/MS) for Complex Research Sample Analysis

For the analysis of this compound in complex research samples, such as biological matrices or environmental samples, the high sensitivity and selectivity of hyphenated techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) are indispensable.

LC-MS/MS: This technique combines the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry. For the target compound, which contains a basic nitrogen atom, electrospray ionization (ESI) in the positive ion mode would be a suitable ionization method. In the tandem mass spectrometer, a specific precursor ion (e.g., the protonated molecule [M+H]+) is selected and then fragmented to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and allows for quantification at very low levels, even in the presence of a complex matrix. nih.gov

GC-MS/MS: Similar to LC-MS/MS, GC-MS/MS offers enhanced selectivity compared to single-stage GC-MS. It is particularly useful for resolving the target analyte from co-eluting matrix components that may have similar ions in their single-stage mass spectra. By selecting a specific precursor ion and monitoring a unique fragmentation transition, the signal-to-noise ratio can be significantly improved, leading to lower detection limits.

The choice between LC-MS/MS and GC-MS/MS would depend on the volatility and thermal stability of the compound, as well as the nature of the sample matrix. For non-volatile or thermally labile compounds, LC-MS/MS is the preferred method.

Development of Novel Detection and Quantification Methods for Research Matrices

Ongoing research in analytical chemistry continues to produce novel methods for the detection and quantification of trace-level compounds in complex matrices. For a nitroaromatic compound like this compound, several innovative approaches could be explored.

Advanced Sample Preparation: The development of novel solid-phase extraction (SPE) sorbents or molecularly imprinted polymers (MIPs) specifically designed to selectively capture the target analyte from a complex matrix could significantly improve the sensitivity and reliability of subsequent chromatographic analysis.

Derivatization Strategies: For LC-MS analysis, derivatization of the nitro group to a more readily ionizable functional group could enhance sensitivity. For example, the reduction of the nitro group to an amine, followed by derivatization with a reagent that imparts a permanent positive charge, could improve ESI efficiency. researchgate.net

High-Resolution Mass Spectrometry (HRMS): The use of HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) mass spectrometers, provides highly accurate mass measurements. This allows for the determination of the elemental composition of the analyte and its fragments, which greatly increases the confidence in its identification, especially in complex samples where isobaric interferences may be present.

Novel Sensing Technologies: Research into chemosensors that exhibit a colorimetric or fluorescent response upon binding to nitroaromatic compounds could lead to the development of rapid and field-portable screening methods. While not as quantitative as chromatographic techniques, such sensors could be valuable for high-throughput screening in certain research applications.

Exploration of 1,2,3,4 Tetrahydro 2,2 Dimethyl 7 Nitroquinoline in Emerging Research Applications Non Prohibited

Role as a Building Block in Materials Science Research

Precursor for Advanced Polymeric Materials

The bifunctional nature of 1,2,3,4-Tetrahydro-2,2-dimethyl-7-nitroquinoline, possessing both a secondary amine and an aromatic nitro group, could theoretically allow it to serve as a monomer or a precursor in the synthesis of novel polymers. The amine functionality could be a site for polymerization reactions, while the nitro group could be chemically modified post-polymerization to introduce other functionalities. However, no specific research has been published to date that demonstrates the synthesis of advanced polymeric materials using this compound.

Component in Organic Electronic and Photonic Devices (e.g., dyes, semiconductors, based on theoretical studies)